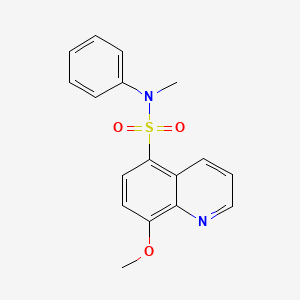![molecular formula C18H20N2OS B5619391 N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)
N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide, also known as DCA, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment. DCA has been shown to have a unique mechanism of action that targets cancer cells while leaving healthy cells unaffected.
Wirkmechanismus
N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for blocking the entry of pyruvate into the mitochondria. By inhibiting PDK, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide allows pyruvate to enter the mitochondria, where it can be converted into acetyl-CoA and enter the Krebs cycle. This process leads to an increase in mitochondrial respiration and the production of ATP, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has a number of biochemical and physiological effects on cancer cells. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments is its ability to target cancer cells while leaving healthy cells unaffected. This makes N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide a promising candidate for the development of new cancer treatments. However, one of the limitations of using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are a number of future directions for research on N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide. One area of research is the development of new formulations of N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide treatment. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in cancer patients.
Conclusion:
In conclusion, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has a unique mechanism of action that targets cancer cells while leaving healthy cells unaffected. While there are limitations to using N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments, there are a number of future directions for research that could lead to the development of new cancer treatments.
Synthesemethoden
N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide can be synthesized through a multistep process that involves the reaction of benzylamine with carbon disulfide to form the intermediate compound, N-benzylthiocarbamoyl chloride. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide has the ability to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria. This unique mechanism of action makes N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-(benzhydrylcarbamothioyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13(2)17(21)20-18(22)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVICPPMCCLRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzhydrylcarbamothioyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-[(1-cyclohexyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5619336.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)

![4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)
![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)
